An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(4-Fluorophenyl)-2-hydroxypropionic acid. As a fluorinated derivative of phenylpropionic acid, this compound holds significant interest for medicinal chemistry and materials science due to the unique physicochemical and biological properties imparted by the fluorine substituent. This document details its chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance in the context of related fluorinated compounds. This guide is intended to serve as a foundational resource for researchers and developers working with this and similar molecules.
Introduction: The Significance of Fluorination in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. Phenylpropionic acids are a well-established class of compounds with a broad range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom to this scaffold, as in 2-(4-Fluorophenyl)-2-hydroxypropionic acid, presents an intriguing opportunity to modulate its biological activity and develop novel therapeutic agents.
Core Properties of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
A thorough understanding of the fundamental properties of a compound is critical for its application in research and development. This section outlines the key identifiers and predicted physicochemical properties of 2-(4-Fluorophenyl)-2-hydroxypropionic acid.
Chemical Identity
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IUPAC Name: 2-(4-fluorophenyl)-2-hydroxypropanoic acid
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Synonyms: 2-(4-Fluorophenyl)-2-hydroxypropanoic acid
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CAS Number: 81170-13-0
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Molecular Formula: C₉H₉FO₃
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Molecular Weight: 184.16 g/mol
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Chemical Structure:
Caption: Chemical structure of 2-(4-Fluorophenyl)-2-hydroxypropionic acid.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(4-Fluorophenyl)-2-hydroxypropionic acid. It is important to note that these are computationally derived values and await experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 324.0 ± 27.0 °C | Commercial Supplier Data |
| Density | 1.354 ± 0.06 g/cm³ | Commercial Supplier Data |
| pKa | 3.26 ± 0.25 | Commercial Supplier Data |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
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Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-fluoroacetophenone to form 2-(4-fluorophenyl)-2-hydroxypropanenitrile.
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Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[1][2][3]
Caption: Proposed synthetic pathway for 2-(4-Fluorophenyl)-2-hydroxypropionic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-fluorophenyl)-2-hydroxypropanenitrile
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In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the solution is cooled in an ice bath.
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4-Fluoroacetophenone (1.0 equivalent) is dissolved in a suitable organic solvent (e.g., ethanol) and added to the addition funnel.
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A solution of a weak acid (e.g., acetic acid) is slowly added to the potassium cyanide solution to generate hydrogen cyanide in situ.
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The solution of 4-fluoroacetophenone is then added dropwise to the reaction mixture with vigorous stirring, maintaining the temperature below 10°C.
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After the addition is complete, the reaction is allowed to stir at room temperature for several hours or until completion is confirmed by thin-layer chromatography (TLC).
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The reaction mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to 2-(4-Fluorophenyl)-2-hydroxypropionic acid
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The crude 2-(4-fluorophenyl)-2-hydroxypropanenitrile is placed in a round-bottom flask with a reflux condenser.
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A solution of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) is added to the flask.
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The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas or by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to be acidic.
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The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and the solvent is evaporated.
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The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-(4-Fluorophenyl)-2-hydroxypropionic acid.
Characterization
The structure and purity of the synthesized 2-(4-Fluorophenyl)-2-hydroxypropionic acid should be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the presence of the fluorine substituent.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and carboxylic acid moieties.
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Melting Point Analysis: To assess the purity of the final product.
Potential Biological Activity and Applications
While there is a lack of specific biological data for 2-(4-Fluorophenyl)-2-hydroxypropionic acid in the public domain, the broader class of fluorinated phenylpropanoic acid derivatives has shown promise in various therapeutic areas.
Rationale for Biological Interest
The introduction of a fluorine atom onto the phenyl ring can significantly enhance the biological activity of phenylpropanoic acids. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's bioavailability and half-life.
Potential Therapeutic Areas
Based on the activities of related compounds, 2-(4-Fluorophenyl)-2-hydroxypropionic acid could be investigated for:
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Anti-inflammatory Activity: As a derivative of phenylpropionic acid, it is a logical candidate for development as a novel NSAID.
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Anticancer Activity: Some phenylpropanoic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][4] The presence of fluorine may enhance this activity.
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Enzyme Inhibition: The structural features of this molecule make it a potential inhibitor for various enzymes, a common mechanism of action for many drugs.
Caption: Potential therapeutic applications of 2-(4-Fluorophenyl)-2-hydroxypropionic acid.
Safety and Handling
While specific toxicity data for 2-(4-Fluorophenyl)-2-hydroxypropionic acid is not available, general precautions for handling laboratory chemicals should be observed. Based on hazard statements for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
2-(4-Fluorophenyl)-2-hydroxypropionic acid is a compound with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. Further research is warranted to experimentally validate the predicted physicochemical properties, optimize the synthetic protocol, and, most importantly, to investigate its biological activities. Elucidating the specific pharmacological profile of this compound could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives.
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PubMed. (n.d.). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Retrieved from [Link]
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Filo. (2023, November 3). Show how you would accomplish the following synthesis. (a) Acetphenone→ a.. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
